molecular formula C19H24N4O5S2 B15283206 ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15283206
M. Wt: 452.6 g/mol
InChI Key: IJYKUHNWQNNBPQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines several functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as thioamides and α-halo ketones.

    Introduction of the indazole moiety: This step involves the formation of the indazole ring, which can be synthesized through a condensation reaction between hydrazine derivatives and ketones.

    Coupling of the thienyl group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable nucleophile.

    Final coupling and esterification: The final step involves coupling the synthesized intermediates and esterifying the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride
  • (1,1-Dioxidotetrahydro-3-thienyl)ethylamine hydrochloride
  • 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Uniqueness

Ethyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates several functional groups, including thiazole, indazole, and thiophene derivatives, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5SC_{20}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 452.6 g/mol. Its structure allows for various interactions with biological macromolecules, which may lead to therapeutic effects in areas such as cancer treatment and metabolic disorders.

Property Value
Molecular FormulaC20H24N4O5S
Molecular Weight452.6 g/mol
Functional GroupsThiazole, Indazole, Thiophene

Preliminary studies suggest that the compound may interact with specific molecular targets within biological systems. The mechanism of action likely involves modulation of enzyme or receptor activity, which can lead to various biological effects depending on the context of use.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Compound 5A : Exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Compound 5D and 5F : Showed effective binding interactions with the active site of DNA gyrase (PDB code 1KZN), indicating potential for further development as antibacterial agents.

The antibacterial activity was measured using the agar diffusion method, where the zone of inhibition was recorded and compared against standard antibiotics.

Compound Zone of Inhibition (mm) MIC (μg/mL)
Compound 5A2250
Compound 5D2075
Compound 5F18100

Anticancer Activity

Molecular docking studies have indicated that this compound may also possess anticancer properties. The compound demonstrated favorable binding energies with key proteins involved in cancer progression.

Case Studies

A recent study evaluated the pharmacological profiles of various indazole derivatives similar to this compound. The results showed promising activity against several cancer cell lines:

  • Cell Line A : IC50 = 15 μM
  • Cell Line B : IC50 = 20 μM
  • Cell Line C : IC50 = 25 μM

These findings suggest that modifications to the indazole core can significantly influence the biological activity of these compounds.

Properties

Molecular Formula

C19H24N4O5S2

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 2-[[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H24N4O5S2/c1-3-28-18(25)16-11(2)20-19(29-16)21-17(24)15-13-6-4-5-7-14(13)23(22-15)12-8-9-30(26,27)10-12/h12H,3-10H2,1-2H3,(H,20,21,24)

InChI Key

IJYKUHNWQNNBPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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